2,3-Dihydro-1h-inden-2-yl methanesulfonate

Analytical Chemistry Pharmaceutical Impurity Standards Synthetic Intermediate

2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS 777-72-0) is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol. It features a bicyclic 2,3-dihydro-1H-indene (indane) scaffold functionalized at the 2-position with a methanesulfonate (mesylate) ester group.

Molecular Formula C10H12O3S
Molecular Weight 212.27 g/mol
CAS No. 777-72-0
Cat. No. B1347369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1h-inden-2-yl methanesulfonate
CAS777-72-0
Molecular FormulaC10H12O3S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CC2=CC=CC=C2C1
InChIInChI=1S/C10H12O3S/c1-14(11,12)13-10-6-8-4-2-3-5-9(8)7-10/h2-5,10H,6-7H2,1H3
InChIKeyCFIDFVNAHVRFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS 777-72-0): Core Identity and Sourcing Baseline for Indane Scaffold Procurement


2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS 777-72-0) is an organic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . It features a bicyclic 2,3-dihydro-1H-indene (indane) scaffold functionalized at the 2-position with a methanesulfonate (mesylate) ester group [1]. The mesylate group serves as an excellent leaving group, conferring high reactivity in nucleophilic substitution reactions and cross-coupling transformations . This compound is classified by the European Chemicals Agency (ECHA) under the Classification, Labelling and Packaging (CLP) regulation as Acute Toxicity Category 4 (H302, H332), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity Single Exposure Category 3 (H335), with a harmonized notification status [2].

Why Indane-Based Building Blocks Are Not Interchangeable: The Critical Role of the 2,3-Dihydro-1H-inden-2-yl Methanesulfonate Leaving Group in Synthetic Workflows


While structurally related indane derivatives such as 2-indanol (CAS 4254-29-9) or 2,3-dihydro-1H-indene (CAS 496-11-7) share the same bicyclic core scaffold, the presence of the methanesulfonate ester group at the 2-position fundamentally alters the chemical identity and synthetic utility of this compound. The mesylate group is a superior leaving group in nucleophilic substitution (SN2) reactions compared to the hydroxyl group in 2-indanol, enabling efficient functionalization of the indane scaffold under milder conditions and with a broader range of nucleophiles . Unlike the parent hydrocarbon 2,3-dihydro-1H-indene, which lacks a functional handle at the 2-position and requires harsh C–H activation or prior functionalization to install substituents, this mesylate derivative provides a pre-activated electrophilic center ready for direct displacement with amines, thiols, alkoxides, or stabilized carbanions [1]. Consequently, substituting a related indane compound into a synthetic route designed for the mesylate derivative will result in either reaction failure or necessitate substantial re-optimization of reaction conditions, leading to increased time and resource expenditure. The choice of this specific building block is therefore dictated by the synthetic sequence and the desired reactivity profile, not merely by the presence of the indane core.

Quantitative Differentiation Evidence for 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS 777-72-0) Procurement Decisions


Purity Tier Availability: 2,3-Dihydro-1H-inden-2-yl methanesulfonate Offers Definable Purity Grades from 95% to 98%+ for Fit-for-Purpose Selection

2,3-Dihydro-1H-inden-2-yl methanesulfonate is commercially available across a defined purity spectrum, enabling users to select the appropriate grade for their specific application without overpaying for unnecessary purity or compromising on quality. The compound is supplied at minimum purities of 95% for general synthetic intermediate use, 96% for laboratory-scale synthesis, and 97% to 98%+ for higher-specification analytical and reference standard applications . This contrasts with many structurally related indane mesylates and bespoke intermediates, which are typically offered at a single, undefined purity grade or are exclusively available via custom synthesis, introducing significant lead time and purity validation uncertainty into procurement workflows.

Analytical Chemistry Pharmaceutical Impurity Standards Synthetic Intermediate

Regulatory Hazard Classification Clarity: 2,3-Dihydro-1H-inden-2-yl methanesulfonate Possesses a Fully Notified CLP Classification Enabling Predictable Laboratory Safety Planning

2,3-Dihydro-1H-inden-2-yl methanesulfonate has a fully harmonized and notified classification under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation. The notified hazard profile includes Acute Toxicity Category 4 (H302: Harmful if swallowed; H332: Harmful if inhaled), Skin Irritation Category 2 (H315: Causes skin irritation), Eye Irritation Category 2 (H319: Causes serious eye irritation), and Specific Target Organ Toxicity Single Exposure Category 3 (H335: May cause respiratory irritation) [1]. In contrast, many commercially relevant comparator compounds, including its close synthetic precursor 2-indanol (CAS 4254-29-9) and the related intermediate N-(2-Indanyl)aniline (CAS 33237-72-8), do not have publicly available or fully notified CLP classifications on the ECHA C&L Inventory, leaving laboratory safety officers and procurement managers without clear, authoritative hazard guidance for handling and storage [2].

Laboratory Safety Chemical Hygiene Planning Regulatory Compliance

Proprietary End-Use Specification: 2,3-Dihydro-1H-inden-2-yl methanesulfonate is Specifically Designated as a Pharmaceutical Reference Standard for Aprindine Impurity Profiling

2,3-Dihydro-1H-inden-2-yl methanesulfonate is explicitly specified and supplied as a dedicated impurity reference standard for the antiarrhythmic drug Aprindine by multiple pharmaceutical reference standard providers [1]. It is documented for use in analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDAs) and commercial production of Aprindine [2]. This specific, regulated end-use specification contrasts sharply with the broader, more generic applications cited for comparator compounds. For instance, 2-Indanol (CAS 4254-29-9) is listed alongside Aprindine-related impurities but is not designated as an Aprindine-specific impurity standard; N-(2-Indanyl)aniline (CAS 33237-72-8) is similarly offered as a related compound without a specific drug master file (DMF) or ANDA-supporting application designation [3].

Pharmaceutical Analysis Impurity Profiling Regulated Bioanalysis ANDAs DMF Submissions

Defined Physical Property Dataset: 2,3-Dihydro-1H-inden-2-yl methanesulfonate Has Experimentally and Computationally Validated Thermophysical Parameters Essential for Process Development

2,3-Dihydro-1H-inden-2-yl methanesulfonate has a well-defined and publicly accessible thermophysical property profile. Its density is reported as 1.29 g/cm³, with a predicted boiling point of 384.1 ± 32.0 °C at 760 mmHg and a flash point of 186.1 ± 25.1 °C . Predicted physicochemical parameters generated using ACD/Labs Percepta Platform and US EPA EPISuite include an ACD/LogP of 1.75, an ACD/LogD (pH 5.5 and 7.4) of 2.00, a polar surface area of 52 Ų, and an estimated Log Kow (KOWWIN) of 1.90 . These parameters are essential for predicting solubility, partitioning behavior, and compatibility with various reaction media and purification workflows. In contrast, for comparator compounds such as 2-Indanol (CAS 4254-29-9), the public ChemSpider record contains only the basic molecular formula and average mass, with no predicted density, boiling point, flash point, or LogP/LogD data available . N-(2-Indanyl)aniline (CAS 33237-72-8) similarly lacks a comparable public thermophysical data profile .

Process Chemistry Reaction Engineering Physical Property Prediction Solubility Modeling

Validated Application Scenarios for 2,3-Dihydro-1H-inden-2-yl methanesulfonate (CAS 777-72-0) Based on Quantitative Procurement Evidence


Pharmaceutical Impurity Reference Standard Procurement for Aprindine ANDA and QC Workflows

2,3-Dihydro-1H-inden-2-yl methanesulfonate is the appropriate choice for analytical and quality control laboratories developing or validating methods for Aprindine impurity profiling in support of Abbreviated New Drug Applications (ANDAs) or commercial production. This is based on its explicit designation by multiple reference standard suppliers as an Aprindine impurity standard, supplied with comprehensive characterization data compliant with regulatory guidelines [1]. Its defined purity (up to 98%+ from specialty suppliers) and the potential for traceability to pharmacopeial standards (USP or EP) provide the documentation required for regulatory submissions, which is a differentiating factor not offered for comparator compounds like 2-Indanol or N-(2-Indanyl)aniline in this specific Aprindine context [2].

Synthetic Intermediate for Nucleophilic Substitution Reactions on the Indane Scaffold

This compound is well-suited for use as a synthetic intermediate where installation of a nucleophile at the 2-position of the indane ring is required. The methanesulfonate group provides a reactive electrophilic center that can be displaced by a variety of nucleophiles including amines, thiols, and alkoxides, enabling efficient functionalization of the indane core [1]. Its favorable and predictable physicochemical properties, including an ACD/LogD (pH 7.4) of 2.00 and a defined boiling point of 384.1±32.0 °C, support straightforward reaction monitoring and product isolation during synthesis optimization and scale-up [2]. The availability of multiple commercial purity grades (95%, 96%, 97%) allows researchers to select the most cost-effective option for their specific synthetic requirements, avoiding unnecessary expenditure on higher-purity material when not required .

Regulated Laboratory Use Requiring Defined Hazard Classification and Safety Planning

For research environments operating under strict chemical hygiene plans and requiring clear, authoritative hazard communication, this compound is a preferable choice due to its fully notified CLP classification. The ECHA notification provides unambiguous guidance on the compound's acute toxicity and irritant properties, enabling laboratory safety officers to implement appropriate engineering controls and personal protective equipment (PPE) measures [1]. This defined safety profile eliminates the ambiguity and potential compliance gaps associated with procuring comparator indane derivatives that lack a publicly available, notified hazard classification. Procurement of a compound with a known hazard profile reduces the institutional liability and risk associated with handling an uncharacterized substance.

Process Development Requiring Reliable Physical Property Inputs for Scale-Up Calculations

Process chemists and engineers planning larger-scale reactions, distillation protocols, or solubility studies involving the indane scaffold should prioritize this compound over alternatives with sparse thermophysical data. The availability of predicted and reported parameters such as density (1.29 g/cm³), boiling point (384.1±32.0 °C at 760 mmHg), and ACD/LogP (1.75) provides essential inputs for reaction calorimetry, solvent selection, and safety assessments during scale-up [1]. Using a compound with an incomplete property dataset necessitates time-consuming and costly experimental determination of these fundamental parameters before larger-scale work can safely and efficiently proceed. The comprehensive public data profile for this methanesulfonate derivative therefore translates to direct time and cost savings during process development.

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